4-Nitrophenylglyoxylic acid chemical structure and properties
4-Nitrophenylglyoxylic acid chemical structure and properties
An In-Depth Technical Guide to 4-Nitrophenylglyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for 4-Nitrophenylglyoxylic acid. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.
Chemical Identity and Structure
4-Nitrophenylglyoxylic acid, also known as 2-(4-nitrophenyl)-2-oxoacetic acid or p-nitrobenzoylformic acid, is an organic compound with the chemical formula C₈H₅NO₅.[1][2] It belongs to the class of phenylglyoxylic acids and is characterized by a phenyl ring substituted with a nitro group at the para position and a glyoxylic acid moiety.
The structure incorporates a carboxylic acid group and a ketone, making it a keto acid. This bifunctional nature allows for a variety of chemical reactions, rendering it a useful intermediate in organic synthesis.
Caption: 2D structure of 4-Nitrophenylglyoxylic acid.
Physicochemical Properties
The key physicochemical properties of 4-Nitrophenylglyoxylic acid are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Unit | Source |
| Identifiers | |||
| CAS Number | 14922-36-2 | - | [1][2] |
| Molecular Formula | C₈H₅NO₅ | - | [1][2] |
| Molecular Weight | 195.13 | g·mol⁻¹ | [1][2] |
| InChIKey | RREPYIWLDJQENS-UHFFFAOYSA-N | - | [3] |
| SMILES | O=C(O)C(=O)c1ccc(--INVALID-LINK--[O-])cc1 | - | [3] |
| Physical Properties | |||
| Appearance | Yellow powder | - | [3] |
| Melting Point | 113-115 | °C | [1][2][3] |
| Boiling Point (Predicted) | 381.6 ± 34.0 | °C at 760 mmHg | [1][3] |
| Density (Predicted) | 1.531 ± 0.06 | g/cm³ | [1][3] |
| Flash Point | 173.1 | °C | [1] |
| Chemical Properties | |||
| pKa (Predicted) | 1.72 ± 0.54 | - | [3] |
| logP (Octanol/Water Partition Coefficient) | 0.862 | - | [4] |
| Water Solubility (log₁₀WS, Predicted) | -1.88 | mol/L | [4] |
| Thermodynamic Properties (Calculated) | |||
| Enthalpy of Fusion (ΔfusH°) | 28.78 | kJ/mol | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 83.10 | kJ/mol | [4] |
Experimental Protocols
Synthesis Pathway
Caption: A conceptual workflow for the synthesis of 4-Nitrophenylglyoxylic acid.
Note: This represents a generalized pathway. The specific reagents, reaction conditions (temperature, time, stoichiometry), and work-up procedures would require experimental optimization. Safety precautions must be strictly followed, especially when working with strong oxidizing agents and nitrated aromatic compounds.
Analytical Methodology: HPLC-UV
For the analysis and quantification of 4-Nitrophenylglyoxylic acid, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is appropriate. The following protocol is adapted from methodologies used for similar aromatic acids and nitrophenolic compounds.[6][7][8]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[9]
-
Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier. For example, a starting point could be a mixture of 0.1% sulfuric acid in water (Solvent A) and acetonitrile (Solvent B).[9]
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[6][8]
-
Detection: The nitroaromatic chromophore allows for sensitive UV detection. A wavelength between 270 nm and 290 nm would likely provide good sensitivity.[6][8][9]
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection to protect the column.
-
Quantification: A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.
Safety and Handling
4-Nitrophenylglyoxylic acid is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.[10]
Applications in Research and Development
As a functionalized aromatic keto acid, 4-Nitrophenylglyoxylic acid serves as a valuable building block in organic synthesis. Its potential applications include:
-
Pharmaceutical Synthesis: The nitro group can be reduced to an amine, and the keto and carboxylic acid groups can be modified to create a wide range of heterocyclic compounds and other complex molecules with potential biological activity.
-
Dye and Polymer Chemistry: The chromophoric nitro group and reactive functional groups make it a candidate for the synthesis of specialty dyes and functional polymers.
-
Enzyme Substrate Research: Similar compounds, such as 4-nitrophenyl esters and phosphates, are widely used as chromogenic substrates for enzymes like esterases, lipases, and phosphatases.[11] 4-Nitrophenylglyoxylic acid could potentially be adapted for similar assays.
References
- 1. 4-Nitrophenylglyoxylic acid | C8H5NO5 | CID 151940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenylglyoxylic acid | CAS 14922-36-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-NITROPHENYLGLYOXYLIC ACID | 14922-36-2 [amp.chemicalbook.com]
- 4. 4-Nitrophenylglyoxylic acid (CAS 14922-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
